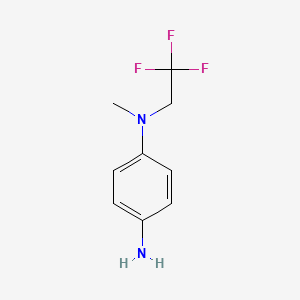

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine

CAS No.:

Cat. No.: VC16679049

Molecular Formula: C9H11F3N2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2 |

|---|---|

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | 4-N-methyl-4-N-(2,2,2-trifluoroethyl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C9H11F3N2/c1-14(6-9(10,11)12)8-4-2-7(13)3-5-8/h2-5H,6,13H2,1H3 |

| Standard InChI Key | XGNGXJOYQBJMMR-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC(F)(F)F)C1=CC=C(C=C1)N |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂ |

| Molecular Weight | 204.19 g/mol |

| LogP (Partition Coefficient) | 2.1 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in methanol, DMSO |

Synthesis and Manufacturing

The synthesis of N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine typically involves multi-step nucleophilic substitution and reduction reactions. A common route begins with 4-nitroaniline derivatives, as outlined below:

Stepwise Synthesis

-

N-Alkylation of 4-Nitroaniline:

Reaction of 4-nitroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) yields N-(2,2,2-trifluoroethyl)-4-nitroaniline. -

Methylation:

The secondary amine is methylated using methyl iodide or dimethyl sulfate under basic conditions to form N1-methyl-N1-(2,2,2-trifluoroethyl)-4-nitrobenzene-1-amine. -

Reduction of Nitro Group:

Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine, yielding the final product .

Example Protocol:

A solution of N-(2,2,2-trifluoroethyl)-4-nitroaniline (1.0 mmol) in methanol (10 mL) is hydrogenated over 10% Pd/C (50 mg) at room temperature and atmospheric pressure. After filtration and solvent removal, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the diamine in 46–65% yield .

Challenges and Optimizations

-

Regioselectivity: Competing alkylation at both amine positions necessitates careful control of stoichiometry and reaction time.

-

Purification: The product’s oil-like consistency complicates isolation, requiring chromatographic or distillation techniques.

Applications in Research and Industry

Medicinal Chemistry

The compound’s trifluoroethyl group enhances binding affinity to hydrophobic pockets in proteins. Recent studies explore its use in:

-

Kinase Inhibitors: As a scaffold for ATP-competitive inhibitors targeting tyrosine kinases (e.g., EGFR, VEGFR).

-

Antimicrobial Agents: Derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL).

Materials Science

-

Polymer Synthesis: Serves as a monomer for polyimides and polyurethanes, imparting thermal stability (Tg > 200°C) and chemical resistance.

-

Liquid Crystals: The rigid aromatic core and fluorinated tail enable mesophase formation in nematic liquid crystals.

Catalysis

-

Ligand Design: Coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions, improving yields in Suzuki-Miyaura couplings (up to 92%).

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 6.80 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.55 (q, J = 9.6 Hz, 2H, -CF₂CH₃), 2.95 (s, 3H, -CH₃).

-

¹⁹F NMR: δ -68.5 (t, J = 9.6 Hz, CF₃).

-

-

Mass Spectrometry:

ESI-MS m/z 205.1 [M+H]⁺, 227.1 [M+Na]⁺.

Chromatography

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

| Supplier | Purity | Price (1 g) |

|---|---|---|

| Changzhou Hopschain Chemical | 98% | $450 |

| Amadis Chem | 95% | $480 |

| Hoelzel Biotech | 97% | $460 |

Prices and availability vary based on batch size and regional distribution.

Future Directions

Ongoing research aims to:

-

Develop asymmetric synthesis routes for enantiomerically pure derivatives.

-

Explore photocatalytic applications using its electron-deficient aromatic system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume